molecular formula C11H20O3 B14349379 4-(Propoxymethyl)cyclohexane-1-carboxylic acid CAS No. 91522-04-2

4-(Propoxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B14349379
CAS No.: 91522-04-2
M. Wt: 200.27 g/mol
InChI Key: XKIKJZHAMUMEBN-UHFFFAOYSA-N
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Description

4-(Propoxymethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a propoxymethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propoxymethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propoxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the propoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .

Scientific Research Applications

4-(Propoxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propoxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The propoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propoxymethyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

91522-04-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

4-(propoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)

InChI Key

XKIKJZHAMUMEBN-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1CCC(CC1)C(=O)O

Origin of Product

United States

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